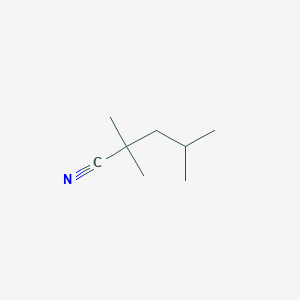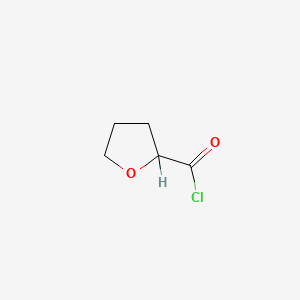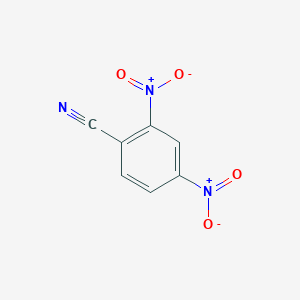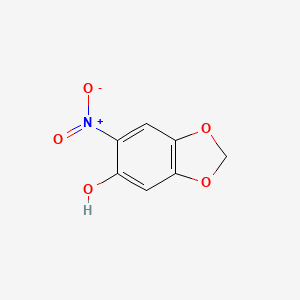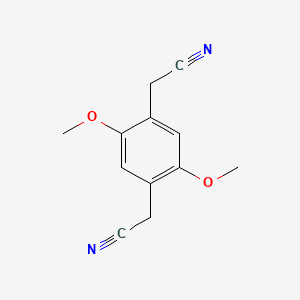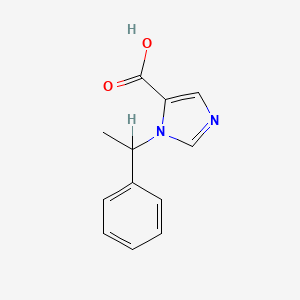
2,2,2-Trifluoroethyl methanesulfonate
Overview
Description
2,2,2-Trifluoroethyl methanesulfonate is an organic compound with the chemical formula C3H5F3O3S . It is a colorless or slightly yellow liquid that is soluble in organic solvents such as ether and alcohol . This compound is widely used in organic synthesis, particularly as a fluorinating agent, activating agent, and catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl methanesulfonate can be synthesized by reacting trifluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the synthesis involves the following steps:
Reaction Setup: In a reaction vessel, trifluoroethanol and methanesulfonyl chloride are combined with a solvent like dichloromethane.
Cooling: The reaction mixture is cooled to around -25°C.
Addition of Base: Triethylamine is added dropwise to the mixture to neutralize the hydrochloric acid formed during the reaction.
Stirring: The mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature.
Isolation: The product is isolated by distillation or extraction, yielding this compound as a yellow oil.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Fluorination Reactions: It acts as a fluorinating agent in various organic synthesis processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Scientific Research Applications
2,2,2-Trifluoroethyl methanesulfonate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl methanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is also used as a fluorinating agent and has similar applications in organic synthesis.
Ethyl methanesulfonate: Another methanesulfonate ester, but without the trifluoroethyl group, making it less effective as a fluorinating agent.
Uniqueness: 2,2,2-Trifluoroethyl methanesulfonate is unique due to its trifluoroethyl group, which enhances its reactivity and effectiveness as a fluorinating agent compared to other methanesulfonate esters .
Properties
IUPAC Name |
2,2,2-trifluoroethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICECLJDLAVVEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339501 | |
| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25236-64-0 | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25236-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2,2-trifluoroethyl methanesulfonate in organic synthesis?
A: this compound serves as an alkylating agent, introducing the 2,2,2-trifluoroethyl group to various nucleophiles. For instance, it reacts with 2-methoxyphenol in a basic environment to produce 2-(2,2,2-trifluoroethoxy)phenyl methyl ether []. This reaction highlights its utility in forming substituted phenyl methyl ethers.
Q2: An unexpected outcome occurred when attempting to synthesize trifluoroethyl benzyl sulfide using this compound. Can you elaborate on this?
A: Interestingly, reacting this compound with benzyl mercaptide anions in methanol unexpectedly yielded benzyl methyl sulfide instead of the desired trifluoroethyl benzyl sulfide []. This chemoselectivity, favoring the reaction with methoxide ions over benzyl mercaptide anions, reveals important insights into the reactivity of this compound and opens avenues for further investigation into its reaction mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
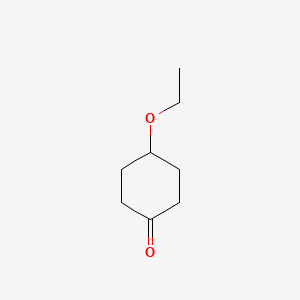
![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)
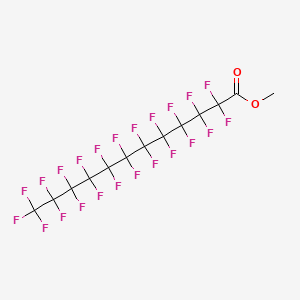
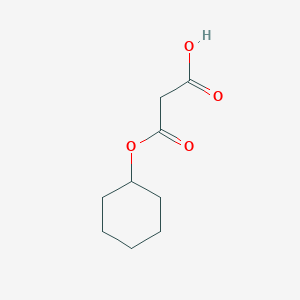
![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
